molecular formula C20H14Cl2N6O5S B1667473 Bozepinib CAS No. 1207993-83-6

Bozepinib

Numéro de catalogue: B1667473
Numéro CAS: 1207993-83-6
Poids moléculaire: 521.3 g/mol
Clé InChI: ADWZQHLAYGEBHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bozepinib is a potent antitumor compound that has shown significant efficacy against various cancer cell lines, particularly breast cancer stem cells. It is known for its selective inhibition of kinases involved in carcinogenesis, proliferation, and angiogenesis. This compound has demonstrated a therapeutic index of 11.0 against the MDA-MB-231 human breast cancer cell line in relation to the normal MCF-10A cell line .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bozepinib is synthesized through a multi-step process involving the reaction of 2,6-dichloropurine with 1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine. The reaction is typically carried out in the presence of triethylamine as a hydrochloride acid scavenger .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Bozepinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Bozepinib is a purine derivative with antitumor properties that can induce apoptosis in cancer cells . It has demonstrated potential in treating various cancers, including breast, colon, and glioblastoma .

Scientific Research Applications

Antitumor Activity: this compound has shown significant antitumor activity against colon cancer cells, with 50% inhibitory concentration (IC50) values lower than those for breast cancer cells, suggesting its potential in cancer treatment .

Targeting PKR: Studies have identified that this compound targets double-stranded RNA-dependent protein kinase (PKR), upregulating and activating it . However, this compound does not affect p53, and p53 is unnecessary for inducing apoptosis in breast or colon cancer cells .

Combination Therapy: The efficacy of this compound improves when combined with interferon-alpha (IFNα), enhancing this compound-induced apoptosis with the involvement of protein kinase PKR . In combined therapy, IFNα induces autophagosome formation, and chloroquine, an autophagy inhibitor, can significantly reduce IFNα/bozepinib-induced cell death .

Glioblastoma Treatment: this compound reduces glioblastoma (GBM) cell viability, inducing cell death through caspase-dependent apoptosis and autophagosome formation . It also activates NF-κB and modulates the purinergic system .

HER2 Signaling Pathway Inhibition: this compound is a selective inhibitor of HER2 signaling and inhibits JNK and ERKs kinases . It also affects AKT and VEGF, with anti-angiogenic and anti-migratory activities .

Detailed Research Findings

This compound's effects on various cancer cell lines and its mechanisms of action have been studied extensively:

  • Breast and Colon Cancer Cells: this compound induces cell death by apoptosis and triggers autophagy and senescence processes in cancer cells without causing acute toxicity in mice . It has very low IC50 values in both breast and colon cancer cells .
  • HER2-Positive Breast Cancer Cells: this compound inhibits the HER2 signaling pathway in HER2-positive SKBR-3 breast cancer cells . While the total level of the HER2 receptor remains stable, its phosphorylated form is completely inhibited after 2 hours post-treatment . Consequently, p-AKT is also inhibited, along with a significant decrease in the total level of VEGF .
  • Glioblastoma Cells: this compound reduces GBM cell viability, inducing cell death through caspase-dependent apoptosis . It increases CD39 enzyme expression and activity while inhibiting CD73 activity and adenosine formation .

Data Tables

Cell LineIC50 (μM)
RKO0.13 ± 0.01
MCF-70.78 ± 0.06

IC50 values for this compound in combination with IFNα are also available, showing improved efficacy .

Case Studies

  • In Vivo Anti-Tumor Activity: this compound shows in vivo anti-tumor and anti-metastatic efficacy in xenotransplanted nude mice without sub-acute toxicity .
  • Resistance in Cancer Cells: Some caspase 3-deficient MCF-7 cells persisted during long-term treatment with lower doses of this compound and the this compound/IFNα combination . This population showed β-galactosidase activity and a percentage of cells arrested in the S phase .
  • Glioblastoma Resistant Cells: After one cycle of treatment, GBM cells expressing NF-κB and CD133+ were enriched, suggesting resistant cells selection . However, after another treatment round, the resistant cells were eliminated .

Authoritative Insights

Mécanisme D'action

Bozepinib exerts its effects by selectively inhibiting the HER-2 signaling pathway and the kinases JNK and ERK. It also inhibits AKT and VEGF, leading to anti-angiogenic and anti-migratory activities. This compound induces apoptosis and autophagy in cancer cells, contributing to its antitumor efficacy .

Comparaison Avec Des Composés Similaires

    Salinomycin: Similar in its ability to target cancer stem cells.

    Lapatinib: Another HER-2 inhibitor used in breast cancer treatment.

    Trastuzumab: A monoclonal antibody targeting HER-2.

Uniqueness of Bozepinib: this compound is unique due to its multi-targeted approach, affecting several key pathways involved in cancer progression. Its ability to selectively target cancer stem cells and inhibit multiple kinases makes it a promising candidate for cancer therapy .

Activité Biologique

Bozepinib (BZP) is a purine derivative that has garnered attention for its potential as an anticancer agent, particularly in the treatment of glioblastoma (GBM) and other malignancies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. Key mechanisms include:

  • Activation of PKR : this compound activates the double-stranded RNA-dependent protein kinase (PKR), which plays a crucial role in mediating apoptosis. This activation is significant in both breast and colon cancer cells, where BZP has shown low IC50 values, indicating high potency against these malignancies .
  • Inhibition of Proliferative Pathways : BZP inhibits several kinases involved in tumorigenesis, including HER2, JNK, and ERKs, as well as Akt and VEGF pathways. This inhibition contributes to its anti-proliferative effects and antiangiogenic properties .
  • Modulation of the Purinergic System : Recent studies have highlighted BZP's ability to modulate purinergic signaling by increasing CD39 enzyme activity while inhibiting CD73, which reduces adenosine formation. This modulation may enhance its anticancer effects by altering the tumor microenvironment .

Efficacy Against Cancer Cell Lines

This compound's efficacy has been evaluated across various cancer types, with notable findings summarized in Table 1.

Cell Line IC50 (μM) IC50 (μM) with IFNα
RKO0.13 ± 0.010.09 ± 0.01
MCF-70.78 ± 0.060.44 ± 0.03
HCT-1160.48 ± 0.080.31 ± 0.02
MEFsPKR +/+1.12 ± 0.180.89 ± 0.08
MEFsPKR −/−1.74 ± 0.281.77 ± 0.18

Note: IC50 values represent the concentration required to inhibit cell growth by 50% after treatment with this compound alone or in combination with interferon-alpha (IFNα) .

Case Studies and Preclinical Evaluations

  • Glioblastoma : In studies involving GBM cell lines (C6 and U138), this compound demonstrated significant cytotoxicity with IC50 values of approximately 5.7μM5.7\,\mu M for C6 cells and 12.7μM12.7\,\mu M for U138 cells . The compound was shown to induce apoptosis through caspase-dependent pathways without altering cell cycle progression.
  • Breast and Colon Cancer : this compound has shown promising results in breast cancer models, selectively inducing apoptosis in tumor cells while sparing normal cells from acute toxicity . In colon cancer models, it exhibited even lower IC50 values than those seen in breast cancer, underscoring its potential as a broad-spectrum anticancer agent .
  • Combination Therapies : The combination of this compound with IFNα has been particularly effective, enhancing apoptosis and reducing viability across multiple cancer cell lines . This synergistic effect suggests that BZP could be integrated into combination therapy regimens to improve outcomes for patients with resistant tumors.

Propriétés

IUPAC Name

3-(2,6-dichloropurin-9-yl)-1-(4-nitrophenyl)sulfonyl-3,5-dihydro-2H-4,1-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWZQHLAYGEBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bozepinib
Reactant of Route 2
Reactant of Route 2
Bozepinib
Reactant of Route 3
Reactant of Route 3
Bozepinib
Reactant of Route 4
Reactant of Route 4
Bozepinib
Reactant of Route 5
Reactant of Route 5
Bozepinib
Reactant of Route 6
Reactant of Route 6
Bozepinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.